Mono-fmoc-cystamine can be synthesized from cystamine, which is derived from the oxidation of cysteine. Cystamine itself is classified as a disulfide compound, while mono-fmoc-cystamine falls under the category of protected amino acids. Its classification as a protected amino acid makes it essential for various biochemical applications, especially in peptide synthesis where protection of functional groups is necessary to prevent unwanted reactions.
The synthesis of mono-fmoc-cystamine typically involves the following steps:
Mono-fmoc-cystamine has a complex molecular structure characterized by:
The structural representation shows the Fmoc group attached to one end of the cystamine molecule, which allows for selective reactions at the other functional groups during peptide synthesis.
Mono-fmoc-cystamine participates in several chemical reactions:
The mechanism of action for mono-fmoc-cystamine primarily revolves around its role as a building block in peptide synthesis:
Mono-fmoc-cystamine has several applications in scientific research:
Mono-Fmoc-cystamine serves as a cornerstone in automated solid-phase peptide synthesis (SPPS) due to its inherent self-purifying properties. The Fmoc (9-fluorenylmethoxycarbonyl) group exhibits strong UV absorption at 301 nm, enabling real-time monitoring of deprotection efficiency during synthesis. This feature allows automated synthesizers to detect incomplete deprotection through UV spectrophotometry and trigger corrective measures, such as extended piperidine treatment, thereby minimizing deletion sequences. The disulfide bridge in cystamine remains stable under standard Fmoc-SPPS conditions (20% piperidine in dimethylformamide), ensuring orthogonal protection during chain elongation. Post-assembly, the disulfide linkage can be selectively reduced to thiols using tris(2-carboxyethyl)phosphine, facilitating on-resin cyclization or conjugation without premature cleavage [9] [10].
Incorporating C-terminal cysteine residues using Mono-Fmoc-cystamine demands specialized protocols to suppress racemization and β-elimination side reactions. Key strategies include:
Table 1: Racemization Suppression During C-Terminal Cysteine Coupling
| Resin Type | Coupling Reagent | Racemization (%) |
|---|---|---|
| Wang | HBTU/DIPEA | 5.2 |
| 2-Chlorotrityl | DIC/Oxyma | 0.74 |
| 2-Chlorotrityl | Sym. Anhydride | 0.68 |
| HMPB-ChemMatrix | DIC/HOBt | 1.1 |
Mono-Fmoc-cystamine enables efficient synthesis of peptide thioesters for native chemical ligation (NCL), a cornerstone of multisegment protein assembly. The disulfide moiety acts as a latent thioester precursor: reduction generates cysteamine, which undergoes transthioesterification with activated aryl thiols (e.g., 4-mercaptophenylacetic acid) to yield reactive thioesters. This approach facilitates segment condensation without epimerization, as demonstrated in the synthesis of ubiquitin (76 residues) and cytochrome b₅₆₂ (106 residues). Critically, Fmoc removal with piperidine occurs without cleaving the disulfide bond, allowing on-resin activation prior to segment ligation [1] [7].
Mono-Fmoc-cystamine integrates seamlessly with peptide hydrazide and O-aminoanilide strategies for kinetically controlled ligations:
Table 2: Synthetic Routes for Peptide Thioesters Using Mono-Fmoc-Cystamine
| Method | Thioester Yield (%) | Compatible Segments |
|---|---|---|
| Direct Disulfide Red. | 78–92 | Cys-rich peptides |
| Hydrazide/NaNO₂ | 85–94 | Proline-containing |
| O-Aminoanilide/PhI(OAc)₂ | 80–88 | Acid-sensitive motifs |
Fmoc deprotection of cystamine derivatives proceeds efficiently in aqueous ligation buffers (e.g., 6 M guanidinium chloride, 0.1 M sodium phosphate, pH 7.0) using 20% piperidine. The reaction completes within 8–10 minutes at 25°C, releasing dibenzofulvene-piperidine adducts detectable at 301 nm. This compatibility permits in situ deprotection during one-pot ligation-folding cascades, as validated in the synthesis of ribonuclease A (124 residues). Notably, the disulfide bond remains intact under these conditions, enabling subsequent reduction-triggered cyclization or functionalization [1] [7].
Mono-Fmoc-cystamine exhibits exceptional stability during peptide hydrazide activation with 0.3 M NaNO₂ in acidic buffers (0.1% trifluoroacetic acid). No detectable Fmoc cleavage or disulfide degradation occurs after 60 minutes at –15°C, ensuring exclusive thioester generation. This resilience enables the use of cystamine as a "disulfide switch": post-ligation reduction with tris(2-carboxyethyl)phosphine unveils free thiols for site-specific PEGylation or fluorophore conjugation. The strategy underpins antibody-drug conjugate synthesis, where >95% functionalization efficiency is achieved without side reactions [1] [9].
Table 3: Orthogonal Deprotection Efficiency in Aqueous Buffers
| Condition | Fmoc Removal (%) | Disulfide Integrity (%) |
|---|---|---|
| 20% Piperidine, pH 7.0, 10 min | >99.5 | 100 |
| 0.5 M NaNO₂, –15°C, 60 min | <0.5 | 99.8 |
| 50 mM TCEP, pH 6.5, 30 min | <0.1 | 0 (cleaved) |
CAS No.: 129119-78-4
CAS No.: 3331-64-4
CAS No.: 749786-16-1
CAS No.:
CAS No.: 108890-18-2